
1,1-Dimethyl-1-germacycloundecan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-1-germacycloundecan-6-one is an organogermanium compound with the molecular formula C12H24GeO This compound is part of a class of organometallic compounds that contain germanium, a metalloid element
Vorbereitungsmethoden
The synthesis of 1,1-Dimethyl-1-germacycloundecan-6-one typically involves the reaction of germanium tetrachloride with organic precursors under controlled conditions. One common method includes the use of Grignard reagents to introduce the organic moiety to the germanium center. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield of the compound.
Analyse Chemischer Reaktionen
1,1-Dimethyl-1-germacycloundecan-6-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germacycloundecane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the germanium center is replaced by other nucleophiles, such as halides or alkoxides.
Common reagents and conditions used in these reactions include anhydrous solvents and catalysts to facilitate the reaction. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various organogermanium derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-1-germacycloundecan-6-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds, which are studied for their unique electronic and structural properties.
Biology: Research has explored its potential as a due to its ability to interact with biomolecules.
Medicine: Some studies have investigated its potential , although more research is needed to fully understand its efficacy and safety.
Industry: The compound is used in the development of and for various industrial processes.
Wirkmechanismus
The mechanism by which 1,1-Dimethyl-1-germacycloundecan-6-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors . The germanium center can coordinate with various ligands, influencing the compound’s reactivity and biological activity. Pathways involved in its mechanism of action include redox reactions and coordination chemistry , which can modulate the activity of target molecules.
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethyl-1-germacycloundecan-6-one can be compared with other organogermanium compounds such as germanium sesquioxide and germanium dioxide . While these compounds share some similarities in their chemical properties, this compound is unique due to its cyclic structure and specific functional groups
Similar compounds include:
- Germanium sesquioxide (GeO2)
- Germanium dioxide (GeO2)
- Tetramethylgermane (Ge(CH3)4)
These compounds differ in their structural and electronic properties, which influence their reactivity and applications.
Eigenschaften
CAS-Nummer |
51276-77-8 |
|---|---|
Molekularformel |
C12H24GeO |
Molekulargewicht |
256.95 g/mol |
IUPAC-Name |
1,1-dimethyl-germacycloundecan-6-one |
InChI |
InChI=1S/C12H24GeO/c1-13(2)10-6-3-4-8-12(14)9-5-7-11-13/h3-11H2,1-2H3 |
InChI-Schlüssel |
UHEVBAUHLIVJME-UHFFFAOYSA-N |
Kanonische SMILES |
C[Ge]1(CCCCCC(=O)CCCC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4(1H,3H)-Quinazolinedione, 1-methyl-3-[(phenylsulfonyl)oxy]-](/img/structure/B14670433.png)
![Spiro[4.4]nonan-1-one, 6-methylene-, (R)-](/img/structure/B14670447.png)
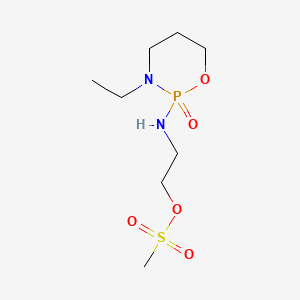
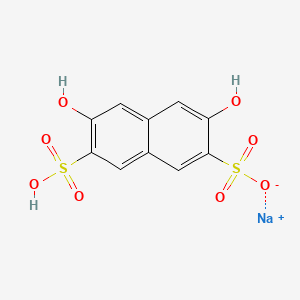
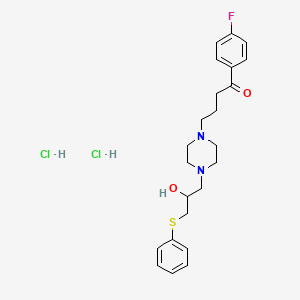
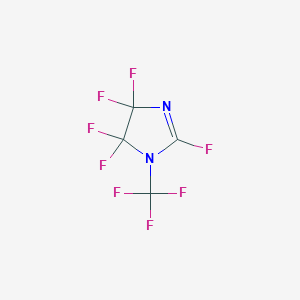
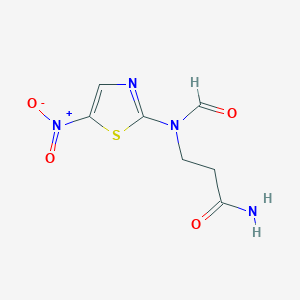

![5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14670476.png)

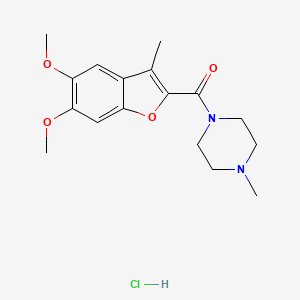
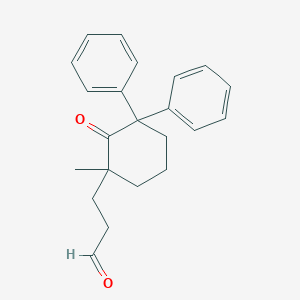
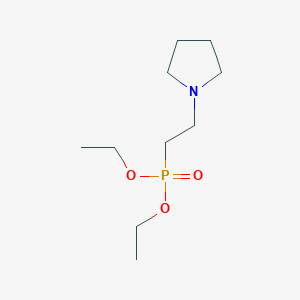
![5,7-Diethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14670523.png)
